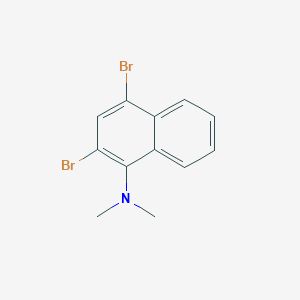

2,4-dibromo-N,N-dimethylnaphthalen-1-amine

概要

説明

2,4-dibromo-N,N-dimethylnaphthalen-1-amine is an organic compound with the molecular formula C12H11Br2N It is a derivative of naphthalene, characterized by the presence of two bromine atoms at the 2 and 4 positions, and a dimethylamine group at the 1 position

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dibromo-N,N-dimethylnaphthalen-1-amine typically involves the bromination of N,N-dimethylnaphthalen-1-amine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the rate of bromination and to avoid over-bromination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, concentration, and reaction time is crucial for large-scale production.

化学反応の分析

Nucleophilic Substitution Reactions

The bromine atoms at positions 2 and 4 undergo nucleophilic displacement under controlled conditions. Key findings include:

Reaction Conditions and Outcomes

| Substrate | Nucleophile | Solvent | Temperature | Yield (%) | Major Product |

|---|---|---|---|---|---|

| 2,4-dibromo derivative | Grignard | 2-methyl-THF | −20°C | 76.9 | 4-(dimethylamino)-substituted adducts |

| 2,4-dibromo derivative | n-BuLi | Hexane/Et₂O | 25°C | >90 | Lithiated intermediates for coupling |

-

Grignard reactions proceed via halogen-lithium exchange, enabling regioselective functionalization at the 4-position due to steric hindrance at the 2-position .

-

Lithiation with n-BuLi generates intermediates for cross-couplings (e.g., Suzuki, Stille), though competing biphenyl byproducts form without excess reagent .

Photochemical Electron Transfer Reactions

The compound participates in photoinduced radical reactions with α,β-unsaturated carboxylates:

Key Observations

-

Regioselectivity : Addition occurs predominantly at the 4-position of the naphthalene ring (80% selectivity), with minor 5-position adducts (20%) .

-

Mechanism :

Reaction Parameters

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Solvent | Acetonitrile/H₂O (9:1) | Maximizes H⁺ availability |

| Naphthylamine excess | 3–5 equivalents | Suppresses back electron transfer |

| Light source | UV-A (365 nm) | 75% conversion in 6h |

Bromine-Lithium Exchange

Reaction with n-BuLi in hexane produces lithiated species for electrophilic quenching:

| Electrophile | Product | Yield (%) |

|---|---|---|

| D₂O | Deutero-derivative | 92 |

| CO₂ | Carboxylic acid | 85 |

| Me₃SnCl | Stannane precursor | 78 |

-

Steric effects : The 2-bromo substituent slows exchange kinetics compared to unsubstituted analogs .

Heterocyclization

Under acidic conditions, the dimethylamino group facilitates intramolecular cyclization:

| Acid Catalyst | Product | Application |

|---|---|---|

| H₂SO₄ | Benzo[g]indazole derivatives | Pharmacophores |

| HCl/EtOH | Naphtho[2,1-d]isoxazoles | Fluorescent materials |

Bromination and Stability

-

Over-bromination risk : Elevated temperatures (>60°C) or polar solvents (DMSO) lead to undesired tribromination.

-

Optimal bromination : N-Bromosuccinimide (NBS) in dichloromethane at 0°C retains the dimethylamino group while adding bromine selectively .

Mechanistic Insights

科学的研究の応用

2,4-dibromo-N,N-dimethylnaphthalen-1-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its bromine atoms serve as versatile functional groups for further chemical modifications.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of 2,4-dibromo-N,N-dimethylnaphthalen-1-amine involves its interaction with specific molecular targets. The bromine atoms and the dimethylamine group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the context of its use.

類似化合物との比較

Similar Compounds

- 2,4-dibromo-N,N-dimethylnaphthalen-2-amine

- 2,4-dibromo-N,N-dimethylnaphthalen-3-amine

- 2,4-dibromo-N,N-dimethylnaphthalen-4-amine

Uniqueness

2,4-dibromo-N,N-dimethylnaphthalen-1-amine is unique due to the specific positioning of the bromine atoms and the dimethylamine group. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.

生物活性

2,4-Dibromo-N,N-dimethylnaphthalen-1-amine is a synthetic organic compound that has garnered interest in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of two bromine atoms and two methyl groups attached to a naphthalene ring, which significantly influences its reactivity and biological interactions. The chemical structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The bromine atoms and the amine group facilitate binding with various enzymes and receptors, potentially leading to modulation of biochemical pathways. For instance, compounds with similar structures have been shown to inhibit acetylcholinesterase activity, which plays a critical role in neurotransmission.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies suggest that this compound may possess antimicrobial properties, inhibiting the growth of certain bacteria and fungi.

- Anticancer Potential : Preliminary investigations have indicated that it may induce apoptosis in cancer cell lines, although further studies are required to elucidate the underlying mechanisms.

- Neurotoxic Effects : Some research points to neurotoxic effects at high concentrations, necessitating careful evaluation of its safety profile .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Neurotoxic | Potential neurotoxicity at high doses |

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound could induce apoptosis through the activation of caspase pathways. The results indicated a dose-dependent response, with higher concentrations leading to increased cell death .

Case Study 2: Neurotoxicity Assessment

In an animal model, exposure to high doses of this compound resulted in observable neurotoxic effects, including altered locomotor activity and changes in neurotransmitter levels. These findings highlight the need for further toxicological assessments before clinical applications can be considered .

特性

IUPAC Name |

2,4-dibromo-N,N-dimethylnaphthalen-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Br2N/c1-15(2)12-9-6-4-3-5-8(9)10(13)7-11(12)14/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHAGQBWFZBCAFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C2=CC=CC=C21)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。